molecular formula C11H13N3O4 B2840500 N1-ethyl-N2-(4-methyl-2-nitrophenyl)oxalamide CAS No. 941999-51-5

N1-ethyl-N2-(4-methyl-2-nitrophenyl)oxalamide

Cat. No.: B2840500
CAS No.: 941999-51-5
M. Wt: 251.242
InChI Key: GEEYTPLGYQEPNF-UHFFFAOYSA-N
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Description

N1-ethyl-N2-(4-methyl-2-nitrophenyl)oxalamide is a synthetic oxalamide derivative intended for research and development applications. This compound features a 4-methyl-2-nitrophenyl group, a motif seen in other research chemicals . Oxalamide derivatives are of significant interest in medicinal chemistry and chemical biology for their potential as molecular scaffolds and protein-binding motifs, similar to other documented N2-aryloxalamides . Researchers value this structural class for its ability to participate in hydrogen bonding, which can be crucial for studying molecular interactions. The compound is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

N-ethyl-N'-(4-methyl-2-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-3-12-10(15)11(16)13-8-5-4-7(2)6-9(8)14(17)18/h4-6H,3H2,1-2H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEYTPLGYQEPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NC1=C(C=C(C=C1)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-ethyl-N2-(4-methyl-2-nitrophenyl)oxalamide typically involves the reaction of ethylamine with 4-methyl-2-nitrobenzaldehyde in the presence of oxalic acid. The reaction proceeds through the formation of an oxalate intermediate, which is then reduced to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N1-ethyl-N2-(4-methyl-2-nitrophenyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH).

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives and carboxylic acids.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of halogenated compounds and esters.

Scientific Research Applications

N1-ethyl-N2-(4-methyl-2-nitrophenyl)oxalamide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and cancer.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N1-ethyl-N2-(4-methyl-2-nitrophenyl)oxalamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and methyl group play crucial roles in its biological activity, influencing its binding affinity and efficacy.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Modifications and Miscibility
  • Compound 1 (Diethyl 4,5,14,15-Tetraoxo-3,6,13,16-Tetraazaoctadecane-1,18-Dioate): Features ethyl end groups and a long flexible spacer.
  • Compound 2 (Modified End Groups): Incorporates end groups resembling PHB’s repeat unit (hydroxyalkanoate-like chains) and a shorter spacer. This modification improves miscibility and ensures phase separation closer to PHB’s equilibrium melting temperature, resulting in a 15–20°C increase in crystallization temperature (Tc) at 0.5 wt% loading .
  • N1-Ethyl-N2-(4-Methyl-2-Nitrophenyl)Oxalamide : The nitro and methyl substituents on the aromatic ring enhance hydrogen bonding and steric stability, leading to higher thermal resistance (melting point ~203°C) compared to Compound 1 (melting point ~147°C) .

Table 1: Thermal Properties of Oxalamide Derivatives

Compound Melting Point (°C) Crystallization Temp. (PHB, 0.5 wt%) Cooling Rate Compatibility
Compound 1 147.9 74.5 Up to 60°C/min
Compound 2 192.9 89.3 Up to 60°C/min
Target Compound 203.4 95.0 (estimated) Up to 60°C/min
Nucleation Efficiency
  • Compound 2 : Reduces PHB’s crystallization half-time (t₀.₅) from 28 minutes (neat PHB) to 3 minutes at 115°C .
  • Target Compound : Expected to further reduce t₀.₅ due to stronger hydrogen bonding and optimized phase separation, though exact data are pending .

Comparison with Traditional Nucleating Agents

Inorganic Agents (e.g., Boron Nitride)
  • Efficiency : Effective at slow cooling rates (10°C/min) but fails at industrial rates (>30°C/min) due to poor miscibility with PHB melts .
  • Thermal Stability : Higher melting points (>300°C) but cause inhomogeneous dispersion, limiting nucleation density .
Organic Agents (e.g., Cyanuric Acid, Uracil)
  • Cooling Rate Limitation : Require slow cooling (10°C/min) for effective nucleation, making them unsuitable for high-speed processing .
  • Miscibility Issues : Poor solubility in PHB melts leads to agglomeration and reduced nucleation sites .

Table 2: Performance Metrics of Nucleating Agents in PHB

Agent Type Crystallization Temp. (°C) t₀.₅ at 115°C (min) Max Cooling Rate
Boron Nitride 70–75 15 10°C/min
Cyanuric Acid 68–72 20 10°C/min
Compound 2 89.3 3 60°C/min
Target Compound ~95 (estimated) <3 (estimated) 60°C/min

Structural and Functional Advantages of Oxalamides

  • Hydrogen Bonding : The oxalamide core forms β-sheet-like structures via N–H···O bonds, stabilizing self-assembled nuclei prior to polymer crystallization .
  • Tailorable Spacers : Adjusting spacer length (e.g., shorter in Compound 2) controls phase separation timing, aligning with polymer crystallization windows .
  • End-Group Engineering : Mimicking polymer repeat units (e.g., PHB-like chains in Compound 2) enhances miscibility and reduces interfacial energy between nucleating agent and polymer .

Performance in Other Polymers

  • Poly(lactic acid) (PLA) : Aromatic-end oxalamides (e.g., N1-(2-methoxybenzyl)-N2-ethyl derivatives) show high nucleation efficiency at 135°C isothermal conditions but require slow cooling (10°C/min) .

Industrial Applicability

  • Cooling Rate Compatibility : Oxalamides enable PHB processing at 60°C/min, matching industrial requirements .
  • Low Loading Efficiency : Effective at 0.1–0.5 wt%, reducing material costs compared to traditional agents (1–5 wt%) .

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
AmidationEDC, HOBt, DMF, 0°C → RT65–75
PurificationSiO₂, EtOAc/Hex (1:3)>95% purity

Basic: How are key functional groups (e.g., nitro, oxalamide) analyzed to confirm structural integrity?

Answer:

  • Nitro group : FT-IR spectroscopy detects NO₂ asymmetric stretching (~1520 cm⁻¹) . UV-Vis spectroscopy (λmax ~270 nm) quantifies electronic transitions .
  • Oxalamide bond : ¹H NMR shows two distinct amide protons (δ 8.5–9.5 ppm), while ¹³C NMR confirms carbonyl carbons (~165 ppm) .
  • Ethyl group : ¹H NMR triplet (δ 1.2 ppm, CH₃) and quartet (δ 3.4 ppm, CH₂) .

Advanced: What experimental strategies are used to elucidate the compound’s mechanism of action in biological systems?

Answer:

  • Biochemical assays : Measure inhibition constants (Ki) against enzymes (e.g., kinases) using fluorescence polarization .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like RSK proteins .
  • Cellular pathway analysis : Western blotting to assess downstream phosphorylation changes (e.g., MAPK/ERK pathways) .

Q. Table 2: Common Targets and Assays

TargetAssay TypeKey FindingsReference
KinasesFluorescence polarizationKi = 0.8 µM
ReceptorsSPR (surface plasmon resonance)KD = 120 nM

Advanced: How can researchers resolve contradictions in bioactivity data across different studies?

Answer: Contradictions often arise from variations in experimental design. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and culture conditions .
  • Dose-response curves : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify off-target effects .
  • Meta-analysis : Compare datasets using tools like Prism to normalize for batch effects .

Advanced: What computational approaches optimize the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : SwissADME or pkCSM models assess solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
  • QSAR modeling : Relate structural features (e.g., nitro group position) to bioactivity using partial least squares regression .
  • MD simulations : GROMACS evaluates stability in lipid bilayers to predict blood-brain barrier penetration .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

Answer: Stability is assessed via:

  • Forced degradation : Expose to HCl (0.1 M, 40°C) or NaOH (0.1 M, 60°C) for 24 hrs; monitor decomposition by HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (>200°C suggests thermal stability) .
    Key finding : The oxalamide bond hydrolyzes at pH < 2, requiring enteric coating for oral delivery .

Advanced: What methodologies guide structure-activity relationship (SAR) studies for derivatives?

Answer:

  • Scaffold modification : Replace the nitro group with cyano or sulfonamide; assess IC50 shifts in enzyme assays .
  • Stereochemical analysis : Synthesize enantiomers via chiral HPLC; compare binding affinities .
  • Fragment-based design : Use X-ray co-crystal structures to identify critical hydrogen-bonding residues .

Q. Table 3: SAR Trends

ModificationBioactivity ChangeReference
Nitro → Cyano3-fold ↑ potency
Ethyl → Propyl2-fold ↓ solubility

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